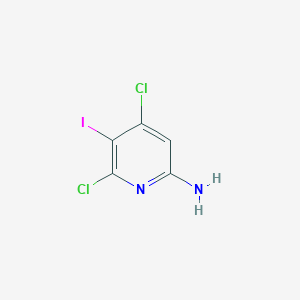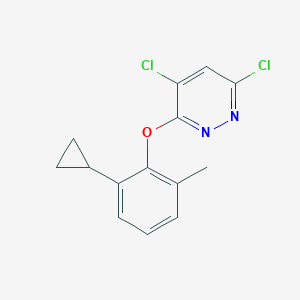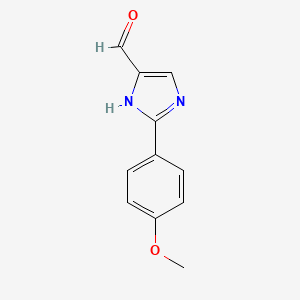
Ethane-1,2-diyldiphosphonic Dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethane-1,2-diyldiphosphonic Dichloride can be synthesized through the reaction of ethane-1,2-diol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters .
化学反応の分析
Types of Reactions
Ethane-1,2-diyldiphosphonic Dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethane-1,2-diyldiphosphonic acid.
Substitution: Reacts with nucleophiles such as amines or alcohols to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Ethane-1,2-diyldiphosphonic acid.
Substitution: Corresponding phosphonic esters or amides.
科学的研究の応用
Ethane-1,2-diyldiphosphonic Dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various phosphonic acid derivatives.
Biology: Investigated for its potential role in inhibiting certain biological pathways.
Medicine: Explored for its use in developing drugs targeting bone resorption and other metabolic processes.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
作用機序
The mechanism of action of Ethane-1,2-diyldiphosphonic Dichloride involves its ability to bind to metal ions and form stable complexes. This property is particularly useful in inhibiting enzymes that require metal ions for their activity. In biological systems, it can inhibit bone resorption by targeting osteoclasts and preventing the breakdown of bone tissue .
類似化合物との比較
Similar Compounds
Methane-1,1-diyldiphosphonic Dichloride: Similar structure but with a single carbon backbone.
Propane-1,3-diyldiphosphonic Dichloride: Similar structure but with a three-carbon backbone.
Uniqueness
Ethane-1,2-diyldiphosphonic Dichloride is unique due to its specific two-carbon backbone, which provides distinct reactivity and binding properties compared to its analogs. This makes it particularly effective in applications requiring precise control over molecular interactions .
特性
分子式 |
C2H4Cl4O2P2 |
|---|---|
分子量 |
263.8 g/mol |
IUPAC名 |
1,2-bis(dichlorophosphoryl)ethane |
InChI |
InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2 |
InChIキー |
HSSWJZQNPFSPPQ-UHFFFAOYSA-N |
正規SMILES |
C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)



![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)



![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)


